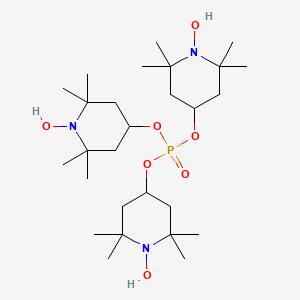
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate, also known as high-efficiency polymerization inhibitor ZJ-705, is a compound with the chemical formula C27H51N3O6P3. It is primarily used as a stabilizer and polymerization inhibitor for polymer materials. This compound is known for its ability to inhibit the oxidation and decomposition reactions of polymers during processing, storage, and use, thereby extending the service life of the polymer .
Preparation Methods
The preparation of Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate involves a multi-step synthetic route. Initially, 1-hydroxy-2,2,6,6-tetramethylpiperidine is reacted with trichlorophosphine to obtain an intermediate. This intermediate then undergoes a condensation reaction to yield the final product . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s reactivity and stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer and inhibitor in polymer chemistry to prevent unwanted polymerization reactions.
Biology: The compound’s ability to inhibit oxidation makes it useful in biological studies where oxidative stress needs to be controlled.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in areas where oxidative damage is a concern.
Mechanism of Action
The primary mechanism of action of Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate involves inhibiting oxidation and decomposition reactions. It achieves this by scavenging free radicals and reactive oxygen species, thereby preventing these reactive species from initiating degradation processes in polymers. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound’s antioxidant properties .
Comparison with Similar Compounds
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate is unique compared to other similar compounds due to its high efficiency as a polymerization inhibitor and stabilizer. Similar compounds include:
- Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
- 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol)
These compounds share similar structural features but differ in their specific applications and efficiency. This compound stands out due to its superior performance in inhibiting polymer degradation and extending the lifespan of polymer products .
Properties
CAS No. |
64566-88-7 |
|---|---|
Molecular Formula |
C27H54N3O7P |
Molecular Weight |
563.7 g/mol |
IUPAC Name |
tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate |
InChI |
InChI=1S/C27H54N3O7P/c1-22(2)13-19(14-23(3,4)28(22)31)35-38(34,36-20-15-24(5,6)29(32)25(7,8)16-20)37-21-17-26(9,10)30(33)27(11,12)18-21/h19-21,31-33H,13-18H2,1-12H3 |
InChI Key |
PNFVVMQYWWVIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OP(=O)(OC2CC(N(C(C2)(C)C)O)(C)C)OC3CC(N(C(C3)(C)C)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




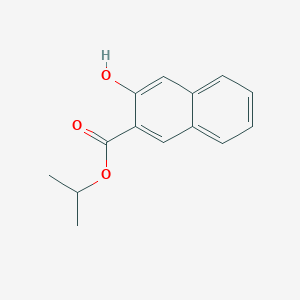
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
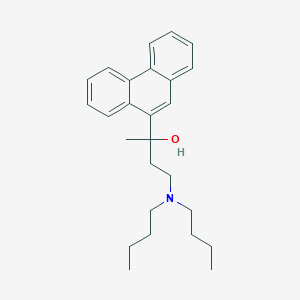
![2,2'-Sulfinylbis[4-bromophenol]](/img/structure/B14003760.png)
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)

![1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14003782.png)
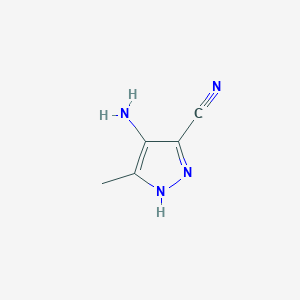
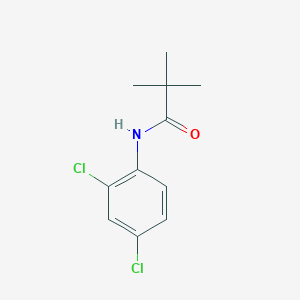
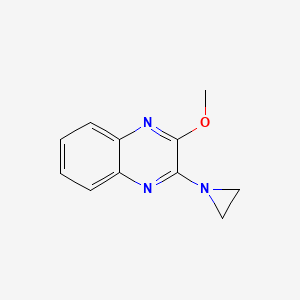
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)

